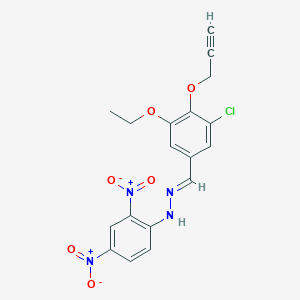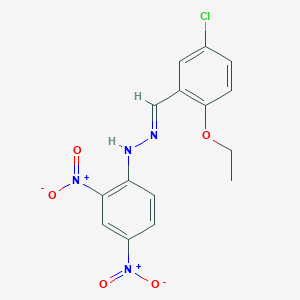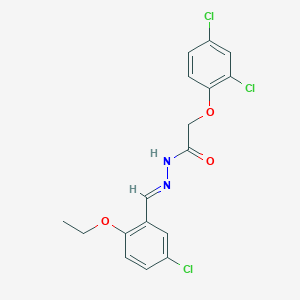![molecular formula C17H17Cl2N3O2S B298245 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone](/img/structure/B298245.png)
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone is a chemical compound that has been widely studied in scientific research. It has been found to possess a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
In addition to its antitumor activity, 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal pathogens, as well as some viruses. It has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone in lab experiments is its broad range of biological activities, which make it a versatile tool for studying various cellular processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its biological activities. Another area of interest could be on developing more potent derivatives of the compound with improved antitumor or antimicrobial activity. Additionally, further studies could investigate its potential use in combination with other drugs or therapies to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with thiosemicarbazide in ethanol to yield the final compound.
Applications De Recherche Scientifique
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone has been extensively studied for its potential as an antitumor agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has shown promising antimicrobial and antiviral activity against a range of pathogens.
Propriétés
Nom du produit |
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone |
|---|---|
Formule moléculaire |
C17H17Cl2N3O2S |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
[(E)-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-2-23-15-8-12(9-21-22-17(20)25)7-14(19)16(15)24-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+ |
Clé InChI |
FOEBXJHAICZVIC-ZVBGSRNCSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Cl)OCC2=CC=C(C=C2)Cl |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)